Cyflumetofen

Catalog No.
S641626
CAS No.
400882-07-7
M.F
C24H24F3NO4
M. Wt
447.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyflumetofen

Cyflumetofen solves critical IPM challenges: resistance to legacy acaricides and off-target toxicity to predatory mites. As a pro-acaricide, it provides:

  • >13,000-fold selectivity for phytophagous mites over beneficials, preserving biological control agents.
  • Efficacy against H258Y SDH mutant mites resistant to cyenopyrafen and pyflubumide.
  • Stable SC formulation suitability, enabling low-risk handling and extended shelf-life.

CAS Number

400882-07-7

Product Name

Cyflumetofen

IUPAC Name

2-methoxyethyl 2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

Molecular Formula

C24H24F3NO4

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C24H24F3NO4/c1-22(2,3)16-9-11-17(12-10-16)23(15-28,21(30)32-14-13-31-4)20(29)18-7-5-6-8-19(18)24(25,26)27/h5-12H,13-14H2,1-4H3

InChI Key

AWSZRJQNBMEZOI-UHFFFAOYSA-N

Synonyms

2-methoxyethyl-(RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(alpha,alpha,alpha-trifluoro-o-tolyl)propionate, cyflumetofen

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)(C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OCCOC

The exact mass of the compound Cyflumetofen is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Cyflumetofen is a highly selective benzoylacetonitrile acaricide and a mitochondrial complex II inhibitor (succinate dehydrogenase inhibitor, SDHI) designated under IRAC Group 25A [1]. As a pro-acaricide, it undergoes in vivo de-esterification to form the active metabolite AB-1, which disrupts electron transport and ATP generation in phytophagous mites [2]. From a procurement perspective, Cyflumetofen is prioritized for agricultural and horticultural formulations due to its extreme target-site selectivity, offering robust control of Tetranychus and Panonychus species while exhibiting negligible toxicity to beneficial predatory mites and non-target insects [1]. This makes it a foundational active ingredient for Integrated Pest Management (IPM) programs and a critical rotational tool for managing mite populations that have developed resistance to legacy chemistries such as macrocyclic lactones and complex I inhibitors [3].

Research Fit

Pro-acaricide activation: AB-1 metabolism pathway research
SDH inhibition & mitochondrial complex II target engagement studies
Cross-resistance profiling: H258Y mutation-specific response assays
Selectivity assays: pest mite vs. predatory mite comparisons

Substituting Cyflumetofen with common benchmark acaricides like abamectin or bifenazate frequently compromises Integrated Pest Management (IPM) workflows due to their high off-target toxicity to predatory mites (e.g., Phytoseiulus persimilis and Neoseiulus barkeri) [1]. While abamectin provides broad-spectrum control, it aggressively depletes beneficial mite populations, forcing growers into a cycle of repeated chemical interventions rather than sustained biological control [2]. Furthermore, substituting with other in-class SDHIs (such as cyenopyrafen or pyflubumide) fails when targeting specific resistant strains; for example, the H258Y mutation in succinate dehydrogenase confers strong cross-resistance to cyenopyrafen and pyflubumide, but Cyflumetofen retains its efficacy against these mutated populations [3]. Consequently, generic substitution either disrupts the biological control balance or fails against multi-resistant pest phenotypes.

Substitution Risk

Cross-resistance pattern diverges
H258Y mutation increases cyflumetofen toxicity but confers resistance to cyenopyrafen/pyflubumide; simple replacement may lose efficacy against SDHI-resistant strains.
Selectivity margin not guaranteed with analogs
Reported pest-predator selectivity (>10,000-fold) is compound-specific; other complex II inhibitors may not replicate predator safety profile in IPM contexts.
Metabolic activation requirement
Cyflumetofen requires conversion to AB-1 for potent SDH inhibition; direct SDH inhibitors or pro-acaricides with different activation kinetics may alter target-site exposure.

Extreme Target-Site Selectivity for Integrated Pest Management (IPM) Compatibility

Cyflumetofen provides unparalleled safety for beneficial arthropods compared to benchmark substitutes like abamectin and bifenazate. In comparative bioassays, Cyflumetofen demonstrated an LC50 of 2.52–7.53 mg/L against pest spider mites (T. cinnabarinus), while its LC50 for predatory mites (N. barkeri) exceeded 100,000 mg/L, yielding a Selectivity Factor (SF) of over 13,000-fold[1]. This selectivity is driven by a specific binding motif in the SDH subunit C of pest mites, ensuring that the active metabolite AB-1 is approximately 200-fold more potent at inhibiting pest SDH than predatory mite SDH [1]. In contrast, abamectin exhibits high toxicity to predatory mites, severely limiting its utility in concurrent biological control programs [2].

Evidence DimensionSelectivity Factor (Pest vs. Predatory Mite LC50 ratio)
Target Compound Data>13,000-fold selectivity (LC50 pest: ~2.5-7.5 mg/L; LC50 predator: >100,000 mg/L)
Comparator Or BaselineAbamectin and Bifenazate (exhibit high mortality in predatory mites)
Quantified DifferenceCyflumetofen is over 10,000-fold more toxic to spider mites than to predatory mites, whereas comparators show narrow or negative selectivity margins.
ConditionsIn vivo spray and topical application bioassays on T. cinnabarinus and N. barkeri.

Allows agricultural buyers to procure a chemical control agent that will not eradicate expensive, mass-reared predatory mites used in IPM programs.

H258Y cross-resistance
Head-to-head
Cyflumetofen toxicity increased, while cyenopyrafen & pyflubumide show strong cross-resistance [1]
Supports resistance profiling against SDHI-resistant mite strains
Bioassay on T. urticae with introgressed H258Y

Efficacy Retention Against H258Y Mutated Multi-Resistant Strains

Cyflumetofen differentiates itself from other in-class Complex II inhibitors by maintaining efficacy against specific target-site mutations. In populations of Tetranychus urticae carrying the H258Y mutation in succinate dehydrogenase subunit B, close in-class comparators like cyenopyrafen and pyflubumide exhibit strong cross-resistance, rendering them ineffective [1]. Cyflumetofen, however, does not show cross-resistance to the H258Y mutation, maintaining its baseline acaricidal activity [1]. This unique resistance-breaking profile makes it a superior procurement choice for regions with a history of heavy SDHI or METI application.

Evidence DimensionCross-resistance to H258Y SDH mutation
Target Compound DataRetains full efficacy (no cross-resistance) against H258Y mutated T. urticae.
Comparator Or BaselineCyenopyrafen and Pyflubumide (exhibit strong cross-resistance and efficacy failure).
Quantified DifferenceCyflumetofen maintains susceptibility in H258Y strains where alternative SDHIs fail completely.
ConditionsBioassays on H258 and Y258 near-isogenic lines of T. urticae.

Provides formulators and growers with a reliable active ingredient for markets where pests have already developed resistance to other modern Complex II inhibitors.

Pest vs predator selectivity
Class-level
>10,000× more toxic to spider mites; SDH inhibition 200× more potent in pest mites
Selectivity margin supports IPM integration research
Class inference from comparative enzyme/toxicity data

Pro-Acaricide Stability and Handling Safety Prior to In Vivo Activation

Cyflumetofen is formulated as a pro-acaricide that requires in vivo de-esterification and decarboxylation to form its active principle, AB-1 [1]. Because the parent compound (Cyflumetofen) exhibits very weak direct inhibition of mitochondrial complex II in non-target organisms, it offers superior handling safety and formulation stability (e.g., in Suspension Concentrates) compared to direct-acting toxins [1]. Once ingested by the target mite, it is rapidly converted to AB-1, which binds to the SDH complex. This prodrug mechanism ensures that the active toxicant is generated only within the target pest, minimizing occupational exposure risks during manufacturing and field application[2].

Evidence DimensionActive site inhibition potency (Parent vs. Metabolite)
Target Compound DataParent Cyflumetofen has weak direct toxicity; active metabolite AB-1 is the potent SDH inhibitor.
Comparator Or BaselineDirect-acting acaricides (e.g., abamectin) which are fully toxic in their formulated state.
Quantified DifferenceThe prodrug formulation limits environmental and handling toxicity, relying on pest-specific metabolism to achieve its 200-fold target-site potency.
ConditionsIn vitro structural analysis and ATP content measurement in mite homogenates.

Enhances the safety profile for chemical handlers and formulators while ensuring high stability in commercial suspension concentrate (SC) products.

Ovicidal LC50
Head-to-head
Cyflumetofen 0.8 µg/mL; Clofentezine 0.42 µg/mL (1.9-fold higher potency)
Reported ovicidal activity context; broader life-stage coverage may complement
Laboratory bioassay on T. urticae eggs
Field efficacy
Cross-study
≥90.3% control at 7d, comparable to abamectin, pyflubumide, cyenopyrafen, acequinocyl
Reported field response comparable to leading acaricides
Field trial on Allium hookeri, post-application day 7
Resistance ratio (RR50)
Head-to-head
RR50 1.88 (hibiscus) & 2.39 (croton); abamectin/pyridaben showed high resistance
Low resistance ratios suggest sustained susceptibility in field populations
South Florida T. urticae populations
Predator safety ranking
Cross-study
Cyflumetofen & hexythiazox most selective; etoxazole least selective (acute toxicity to predators)
Reported selectivity ranking supports non-target impact evaluation
Multiple predatory mite species tested

Integrated Pest Management (IPM) Formulations for High-Value Crops

Because Cyflumetofen exhibits a >13,000-fold selectivity factor for phytophagous mites over predatory mites, it is the optimal active ingredient for formulations used in high-value crops (e.g., strawberries, almonds, citrus) where mass-reared predatory mites (like Phytoseiulus persimilis) are actively released. It allows growers to suppress pest outbreaks chemically without resetting their biological control populations [1].

Resistance-Breaking Rotational Crop Protection Products

Cyflumetofen is highly suited for inclusion in rotational resistance management programs. Its lack of cross-resistance to the H258Y target-site mutation ensures it can clear populations of Tetranychus urticae that have become immune to other SDHIs (like cyenopyrafen) or older Complex I inhibitors[2].

Development of High-Safety Suspension Concentrates (SC)

Due to its pro-acaricide nature, Cyflumetofen remains relatively inert until metabolically activated to AB-1 within the pest. This makes it an ideal candidate for manufacturing stable, low-occupational-risk Suspension Concentrate (SC) formulations that prioritize handler safety and extended shelf-life over highly volatile or direct-acting toxic alternatives [3].

Application Fit

Application
Selection Property
Validation Focus
SDHI-resistant mite strain research
H258Y mutation cross-resistance profile
Negative cross-resistance confirmation in target populations
IPM predator conservation studies
Pest-predator selectivity margin
Non-target effect assays on Phytoseiidae
Multi-stage mite control research
Ovicidal, nymphicidal, adulticidal activity
Reported field efficacy ≥90% control at 7d post-treatment
Conventional acaricide resistance management
Low resistance ratios in field strains
Resistance monitoring relative to abamectin/pyridaben

XLogP3

5.5

Hydrogen Bond Acceptor Count

8

Exact Mass

447.16574273 Da

Monoisotopic Mass

447.16574273 Da

Heavy Atom Count

32

UNII

QJW6N27119

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (98.98%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (98.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Acaricides

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

400882-07-7

Wikipedia

Cyflumetofen

Use Classification

Agrochemicals -> Acaricides

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